molecular formula C12H7F2I B14771248 3,5-Difluoro-4-iodo-1,1'-biphenyl

3,5-Difluoro-4-iodo-1,1'-biphenyl

Cat. No.: B14771248
M. Wt: 316.08 g/mol
InChI Key: AHRBJMIMNTYTII-UHFFFAOYSA-N
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Description

The strategic placement of halogen atoms on a biphenyl (B1667301) core imparts a range of desirable physicochemical properties, making such compounds highly valuable in diverse areas of chemical science. The specific substitution pattern of 3,5-difluoro-4-iodo-1,1'-biphenyl, featuring two fluorine atoms and one iodine atom on a single phenyl ring, creates a unique electronic and steric environment, positioning it as a versatile intermediate for further chemical elaboration.

Halogenated organic compounds (HOCs), which include chlorinated, brominated, and fluorinated structures, have been manufactured for a vast number of industrial, agricultural, and consumer applications. orgsyn.orgresearchgate.net In the realm of research, halogenated biphenyls are a prominent class of compounds. Historically, polychlorinated biphenyls (PCBs) were widely used as dielectric fluids and plasticizers due to their thermal stability and non-flammability. rsc.org While the environmental persistence of many polyhalogenated biphenyls has led to restrictions on their use, the biphenyl scaffold itself remains a "privileged scaffold" in medicinal chemistry and materials science. wikipedia.orglibretexts.org

Modern synthetic chemistry leverages halogenated biphenyls not as end products, but as crucial intermediates. Aryl halides are indispensable precursors in a multitude of cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, which are fundamental methods for constructing complex organic molecules. wikipedia.orglibretexts.orgorganic-chemistry.org This reactivity allows for the precise and controlled formation of C-C bonds. Furthermore, the introduction of halogens can profoundly influence the properties of materials, leading to applications in liquid crystals, organic semiconductors, and advanced polymers. rsc.orgbas.bg In medicinal chemistry, the biphenyl motif is present in numerous drugs, and halogenation is a key strategy for modulating a compound's metabolic stability, binding affinity, and pharmacokinetic profile. libretexts.orgnih.gov

The choice of fluorine and iodine as substituents on the biphenyl core is a deliberate one, as each imparts distinct and complementary properties.

Fluorine Substitution: The introduction of fluorine atoms into organic molecules has a revolutionary impact on their properties. nih.gov Due to its small size and high electronegativity, fluorine can dramatically alter the electronic landscape of the aromatic ring without adding significant steric bulk. organic-chemistry.orgnih.gov Key effects include:

Electronic Modulation: Fluorine's strong electron-withdrawing inductive effect can modify the acidity and basicity of nearby functional groups and influence the reactivity of the aromatic ring. beilstein-journals.org

Metabolic Stability: Replacing a C-H bond with a C-F bond often enhances a molecule's resistance to metabolic degradation, a critical feature in drug design. libretexts.org

Conformational Control: Fluorine substitution can influence the preferred conformation of molecules through stereoelectronic effects, which can be crucial for optimizing binding to biological targets. nih.gov

Liquid Crystal Properties: In materials science, fluorination is essential for creating liquid crystalline materials with tailored dielectric anisotropy and other physical properties necessary for display applications. organic-chemistry.org

Iodine Substitution: The iodine atom, being larger and less electronegative than fluorine, offers a different set of strategic advantages:

Reactive Handle: The carbon-iodine bond is relatively weak, making iodo-substituted aromatics highly effective electrophiles in palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org This allows the iodine to act as a versatile leaving group, enabling the straightforward introduction of other functional groups.

Halogen Bonding: The iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can be used to control the solid-state packing of molecules in crystal engineering. rsc.org

σ-Delocalization: In highly iodinated systems, the lone-pair interactions of iodine atoms can lead to an extension of σ-delocalization, a phenomenon of interest in the design of novel electronic materials. nih.gov

The combination of both fluorine and iodine on a biphenyl scaffold, as seen in this compound, thus creates a molecule that is both electronically tuned by the fluorine atoms and synthetically versatile due to the reactive iodine atom.

The specific structure of this compound makes it a highly valuable building block for synthesizing more complex molecules. The rationale for its targeted research stems from its potential as a key intermediate in the development of new pharmaceuticals and functional materials.

The primary driver for its use is its role in palladium-catalyzed cross-coupling reactions. The iodine atom provides a predictable and highly reactive site for reactions like the Suzuki-Miyaura or Stille coupling, allowing for the facile construction of more elaborate biaryl or heterocyclic systems. wikipedia.orgorganic-chemistry.orgresearchgate.net The two fluorine atoms, positioned ortho to the iodine, modulate the reactivity of the C-I bond and, more importantly, impart the desirable properties of fluorinated compounds to the final product. For instance, in drug discovery, this scaffold can be used to introduce a difluorinated phenyl ring into a larger molecule to enhance metabolic stability or receptor binding affinity.

A probable synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling between a phenylboronic acid and a 1-halo-3,5-difluoro-4-iodobenzene derivative, or the coupling of (3,5-difluoro-4-iodophenyl)boronic acid with a phenyl halide. beilstein-journals.orgresearchgate.net The commercial availability of precursors like (3,5-Difluoro-4-iodophenyl)boronic acid further facilitates its use in synthetic campaigns.

Data Tables

Due to the limited availability of published experimental data for this compound, the following tables provide computed physicochemical properties for the target molecule and a comparison of experimental properties of related, structurally simpler biphenyl compounds.

Table 1: Computed Physicochemical Properties of this compound Note: These properties are computationally derived and have not been experimentally verified.

PropertyValue
Molecular FormulaC12H7F2I
Molecular Weight316.09 g/mol
XLogP34.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass315.95604 Da
Topological Polar Surface Area0 Ų
Heavy Atom Count15

Table 2: Comparison of Experimental Properties of Related Biphenyl Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7F2I

Molecular Weight

316.08 g/mol

IUPAC Name

1,3-difluoro-2-iodo-5-phenylbenzene

InChI

InChI=1S/C12H7F2I/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H

InChI Key

AHRBJMIMNTYTII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)I)F

Origin of Product

United States

Reactivity and Derivatization Pathways of 3,5 Difluoro 4 Iodo 1,1 Biphenyl

Chemical Transformations Involving the Carbon-Iodine Bond

The carbon-iodine (C-I) bond is a key reactive site in 3,5-Difluoro-4-iodo-1,1'-biphenyl, enabling a variety of transformations that are fundamental to synthetic chemistry.

Nucleophilic Substitution Reactions for Iodobiphenyls

Aryl iodides, including iodobiphenyls, are susceptible to nucleophilic substitution reactions. These reactions, central to organic chemistry, can proceed through several mechanisms, such as the SNAr pathway, which involves a two-stage process with a Meisenheimer intermediate. nih.gov The reactivity of the aryl iodide is significantly influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing fluorine atoms are expected to activate the ring towards nucleophilic attack.

Studies on related perfluoroarenes have shown that nucleophilic substitution is a viable pathway for introducing a range of nucleophiles. nih.gov For instance, research on 2,3,4,5,6-pentafluorobiphenyl (B165447) has demonstrated regioselective substitution, primarily at the para-position, with various N-, O-, and S-nucleophiles. nih.govsemanticscholar.org Computational studies support a concerted, one-step displacement mechanism for these reactions. nih.govsemanticscholar.org While direct studies on this compound are not extensively detailed, the principles governing the reactivity of other fluorinated biphenyls provide a strong indication of its potential in nucleophilic substitution reactions.

Reductive Elimination Pathways in Organometallic Systems

Reductive elimination is a fundamental step in many catalytic cycles involving organometallic complexes. It is the microscopic reverse of oxidative addition and involves the formation of a new bond between two ligands with a concurrent reduction in the oxidation state of the metal center. libretexts.orgyoutube.com For this reaction to occur, the two ligands being eliminated must be in a cis-position relative to each other. libretexts.org

In the context of aryl iodides like this compound, reductive elimination from an organometallic complex, typically a palladium or platinum complex, can lead to the formation of various products. For example, Ar-Ar reductive elimination from a platinum(IV) complex can yield a biphenyl (B1667301) derivative. acs.org The rate and outcome of reductive elimination are influenced by several factors, including the nature of the ligands, the metal center, and steric effects. libretexts.orgacs.orgacs.org Electron-rich ligands and electron-poor metal centers tend to accelerate the reaction. libretexts.org

While direct observation of reductive elimination involving this compound is specific to particular catalytic systems, the general principles are well-established. For instance, studies on arylpalladium(II) halide complexes have shown that reductive elimination of aryl halides can be induced by the addition of bulky phosphine (B1218219) ligands. acs.orgnih.gov The thermodynamics and kinetics of these processes are dependent on the nature of the halide, with aryl iodides generally showing the least favored thermodynamics for reductive elimination but variable kinetic behavior. acs.orgnih.gov

Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations)

The carbon-iodine bond in this compound serves as an excellent handle for various cross-coupling reactions, which are powerful tools for constructing complex organic molecules. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

C-C Bond Formation: The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds. It typically involves the reaction of an organoboron compound with an organohalide. Polyfluorinated biphenyls can be synthesized using this methodology, though the electron-poor nature of these substrates can present challenges. nih.gov Optimization of reaction conditions, including the choice of ligands and catalysts, is often necessary to achieve high yields. nih.gov The reactivity in Suzuki-Miyaura couplings can be influenced by the degree of fluorination of both the electrophile and the nucleophile. nih.gov

C-N and C-O Bond Formation: The formation of C-N and C-O bonds can also be achieved through cross-coupling reactions. For instance, the Buchwald-Hartwig amination allows for the coupling of aryl halides with amines to form C-N bonds. Similarly, C-O bond formation can be accomplished through related coupling strategies. The synthesis of oxygen heterocycles, for example, can be achieved via aromatic C-O bond formation using arynes, which can be generated from aryl halides. researchgate.netmdpi.com

Reactions Influenced by Fluorine Substituents

The two fluorine atoms on one of the phenyl rings of this compound significantly modulate its reactivity.

Impact of Fluorine on Aromatic Electrophilic Substitution

The fluorine atoms have a dual effect on aromatic electrophilic substitution (AES). Inductively, they are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene. quora.comresearchgate.net However, through resonance, they can donate pi-electron density, which directs incoming electrophiles to the ortho and para positions. quora.com

In the case of fluorobenzene, the deactivating inductive effect is less pronounced than in other halobenzenes, and reactions at the para position can be faster than at a single position in benzene. researchgate.net This leads to a high preference for para-substitution. researchgate.net For this compound, the two fluorine atoms would further deactivate the ring they are attached to. Electrophilic substitution would likely occur on the other, unsubstituted phenyl ring. The phenyl group itself is an ortho, para-director in electrophilic aromatic substitution on biphenyl. youtube.com Therefore, electrophilic attack on this compound is expected to favor the ortho and para positions of the unsubstituted ring.

Functional Group Interconversions on the Biphenyl Core

The presence of fluoro and iodo substituents on the biphenyl framework allows for a range of functional group interconversions, enabling the synthesis of diverse derivatives. The reactivity of each site is influenced by the electronic nature of these substituents.

While specific oxidation and reduction studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from related structures.

Oxidation: The biphenyl core itself is relatively resistant to oxidation. However, substituted biphenyls can undergo oxidation under specific conditions. For instance, hydroxylated polychlorinated biphenyls are known oxidative products of polychlorinated biphenyls (PCBs), often formed through metabolic processes in biological systems or via advanced oxidation processes. nih.gov In the case of this compound, the carbon-iodine bond is susceptible to oxidation. Hypervalent iodine reagents, such as aryl iodo difluorides, can be synthesized through the oxidation of aryl iodides. cardiff.ac.uk This suggests that this compound could potentially be oxidized at the iodine center to form a hypervalent iodine derivative, which would be a valuable synthon for further functionalization. The oxidation of the biphenyl rings would require harsh conditions and would likely lead to a mixture of products.

Reduction: The reduction of the biphenyl system can be achieved under catalytic hydrogenation conditions, although this typically requires high pressures and temperatures. A more facile reduction would involve the carbon-iodine bond. The C-I bond is the most readily cleaved among the carbon-halogen bonds. Catalytic hydrogenation or treatment with reducing agents like hypophosphorous acid can lead to the reductive deiodination of the molecule, yielding 3,5-difluoro-1,1'-biphenyl. cardiff.ac.uk This reaction would proceed under milder conditions than the reduction of the aromatic rings. Furthermore, the nitro group in nitro-substituted biphenyls can be readily reduced to an amino group using standard reducing agents like H2/Pd, Sn/HCl, or Fe/HCl, as demonstrated in the synthesis of 4-aminobiphenyl (B23562) from 4-nitrobiphenyl. wikipedia.org This suggests that if a nitro group were introduced onto the biphenyl core of the target molecule, it could be selectively reduced.

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings. wikipedia.org The reactivity of the biphenyl system in these reactions is influenced by the existing substituents.

Alkylation and Acylation: In this compound, the phenyl ring bearing the fluoro and iodo substituents is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effects of the halogens. Therefore, Friedel-Crafts reactions are expected to occur preferentially on the unsubstituted phenyl ring. The biphenyl group itself is activating and directs incoming electrophiles to the ortho and para positions. Thus, the major products of a Friedel-Crafts reaction on this compound would be the 4'-substituted and 2'-substituted isomers.

However, Friedel-Crafts reactions have limitations. They are generally not successful on strongly deactivated rings, and polyalkylation is a common side reaction in alkylations. youtube.com For this compound, the deactivation of one ring would likely prevent reactions on that ring, but the unsubstituted ring should remain reactive enough for both alkylation and acylation. google.comnih.gov The acylation reaction, once it occurs, introduces a deactivating acyl group, which prevents further acylation.

A general representation of a Friedel-Crafts acylation on a biphenyl system is shown below:

Friedel-Crafts Acylation of Biphenyl

This image represents the general mechanism of Friedel-Crafts acylation on an unsubstituted biphenyl.

The generation of diazonium salts from aromatic amines is a versatile method for introducing a wide range of functional groups. organic-chemistry.org While this compound itself does not possess an amino group, a derivative such as 3,5-difluoro-4-amino-1,1'-biphenyl could be synthesized and then undergo diazotization. The synthesis of aminobiphenyls can be achieved through the reduction of the corresponding nitrobiphenyls. wikipedia.orggoogle.com

Diazotization and Subsequent Reactions: The resulting diazonium salt of 3,5-difluoro-4-amino-1,1'-biphenyl would be a valuable intermediate. The diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a variety of nucleophiles in Sandmeyer-type reactions. These reactions allow for the introduction of groups such as -Cl, -Br, -CN, and -OH. cardiff.ac.uk For example, treatment of the diazonium salt with CuCl would yield 4-chloro-3,5-difluoro-1,1'-biphenyl. The Schiemann reaction allows for the introduction of a fluorine atom by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Furthermore, diazonium salts can act as electrophiles in coupling reactions with activated aromatic compounds to form azo compounds, which are important as dyes. organic-chemistry.org

Other Reagents: The carbon-iodine bond in this compound is a key handle for various cross-coupling reactions. For instance, it can readily participate in Suzuki, Heck, and Sonogashira coupling reactions. These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex biphenyl derivatives. For example, a Suzuki coupling with an arylboronic acid would yield a terphenyl derivative. A photocatalytic copper-mediated functionalization of aryl iodides has also been reported, allowing for the introduction of fluoride (B91410) and hydroxyl groups. acs.orgacs.org

Spectroscopic Characterization and Structural Elucidation of 3,5 Difluoro 4 Iodo 1,1 Biphenyl

The characterization of 3,5-Difluoro-4-iodo-1,1'-biphenyl is heavily reliant on spectroscopic techniques. NMR and IR spectroscopy, in particular, offer valuable insights into the electronic environment of the nuclei and the vibrational modes of the functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound provides information about the number, connectivity, and chemical environment of the hydrogen atoms. In a typical ¹H NMR spectrum of a related compound, 4-iodo-1,1'-biphenyl, signals for the aromatic protons appear as multiplets in the range of δ 7.33-7.79 ppm. rsc.org For this compound, the protons on the unsubstituted phenyl ring would be expected in a similar region. The protons on the substituted ring will show characteristic splitting patterns due to coupling with the adjacent fluorine atoms. The exact chemical shifts and coupling constants are crucial for assigning each proton to its specific position in the molecule.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.33-7.79Multiplet

This is an illustrative table based on a related compound, 4-iodo-1,1'-biphenyl. Actual values for this compound would need to be experimentally determined.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 4-iodo-1,1'-biphenyl, carbon signals are observed at δ 93.1, 126.9, 127.7, 128.9, 129.0, 137.9, 140.1, and 140.7 ppm. rsc.org For this compound, the carbon atoms bonded to fluorine will exhibit characteristic C-F coupling, which appears as doublets in the spectrum. The carbon attached to the iodine atom is expected to show a signal at a relatively high field.

Carbon Chemical Shift (ppm) C-F Coupling (J, Hz)
C-I~93
Aromatic C-H126-130
Aromatic C-Fd, Large J value
Quaternary Carbons~140

This is an illustrative table based on a related compound, 4-iodo-1,1'-biphenyl. Actual values and specific C-F couplings for this compound would require experimental data.

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. biophysics.org In this compound, the two fluorine atoms are chemically equivalent, and therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the presence of the iodine atom and the biphenyl (B1667301) system. For comparison, the ¹⁹F NMR signal for 4,4'-difluoro-1,1'-biphenyl appears at a specific chemical shift, and the introduction of the iodine atom in the ortho position would cause a shift in this value. spectrabase.com

Fluorine Nucleus Chemical Shift (ppm)
F-3, F-5Expected as a singlet

The exact chemical shift for this compound needs to be determined experimentally.

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed. ipb.pt These include:

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, helping to assign carbons with attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. ipb.pt

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of protons within each phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of atoms, which is useful for confirming the through-space relationship between the two phenyl rings.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. pressbooks.pub Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org

C=C stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-F stretching: The strong C-F stretching vibrations are expected in the 1350-1150 cm⁻¹ range.

C-I stretching: The C-I stretching vibration appears at lower frequencies, typically in the range of 600-500 cm⁻¹.

The presence and specific positions of these bands in the IR spectrum confirm the presence of the aromatic rings, and the carbon-fluorine and carbon-iodine bonds. pressbooks.pub

Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-H stretch3100-3000
Aromatic C=C stretch1600-1450
C-F stretch1350-1150
C-I stretch600-500

This table provides expected ranges for the key functional groups. The precise peak positions for this compound would be determined from its experimental IR spectrum.

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers a valuable complementary technique to infrared spectroscopy for analyzing the vibrational modes of this compound. The Raman spectrum is expected to be characterized by several key vibrations indicative of its substituted biphenyl structure. By analogy with related compounds like chlorobiphenyls and difluorobenzonitrile, specific Raman shifts can be predicted for the primary functional groups and the biphenyl backbone. nih.govresearchgate.net

The C-C stretching vibrations within the phenyl rings typically appear in the 1570-1610 cm⁻¹ region. The inter-ring C-C stretching vibration, a characteristic of biphenyl systems, is anticipated to be observed around 1280-1300 cm⁻¹. The presence of fluorine and iodine substituents is expected to influence the vibrational frequencies of the C-H and C-C bonds. The C-F stretching vibrations are typically found in the 1100-1250 cm⁻¹ range, while the C-I stretching vibration will appear at a much lower frequency, generally between 500 and 600 cm⁻¹.

Furthermore, the substitution pattern on the phenyl rings will give rise to characteristic ring breathing modes and other deformations. For instance, the trigonal breathing mode of the phenyl ring is expected near 1000 cm⁻¹. The specific positions and intensities of these bands can provide a detailed fingerprint of the molecule, aiding in its identification and structural confirmation.

Table 1: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹)
Phenyl C-C Stretch 1570-1610
Inter-ring C-C Stretch 1280-1300
C-F Stretch 1100-1250
Ring Breathing Mode ~1000

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the unambiguous determination of its molecular formula, C₁₂H₇F₂I.

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron impact ionization, the molecule is expected to undergo characteristic fragmentation pathways. The molecular ion peak [M]⁺ would be prominent. Key fragmentation steps would likely involve the loss of the iodine atom, leading to a significant [M-I]⁺ fragment. Subsequent fragmentation could involve the loss of fluorine atoms or cleavage of the biphenyl linkage. The study of related halogenated biphenyls supports the prediction of these fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Dihedral Angles in Biphenyl Systems

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state. A key structural parameter in biphenyl systems is the dihedral angle between the two phenyl rings. In the solid state, this angle is a result of the balance between intramolecular steric hindrance and intermolecular packing forces. For substituted biphenyls, the dihedral angle can vary significantly. In the case of this compound, the presence of substituents on one of the rings is expected to induce a non-planar conformation. The steric bulk of the iodine atom and the fluorine atoms will likely cause a significant twist between the phenyl rings to minimize steric strain.

Investigation of Intermolecular Interactions and Crystal Packing

Halogen bonding, a directional interaction involving the electrophilic region of a halogen atom (in this case, iodine), is expected to be a significant contributor to the crystal packing. The iodine atom can interact with nucleophilic atoms such as fluorine or the π-system of an adjacent phenyl ring. Additionally, π-π stacking interactions between the aromatic rings of neighboring molecules are likely to be present, further stabilizing the crystal structure. C-H···F and C-H···π interactions are also plausible. The interplay of these interactions dictates the final three-dimensional arrangement of the molecules in the crystal.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Chlorobiphenyls

Computational and Theoretical Investigations of 3,5 Difluoro 4 Iodo 1,1 Biphenyl and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of fluorinated biphenyls due to its balance of computational cost and accuracy. researchgate.netnih.gov These calculations allow for the prediction of a wide range of molecular characteristics.

The initial step in many computational studies is the geometry optimization of the molecule. nih.govaimspress.com This process determines the lowest energy arrangement of the atoms, providing a theoretical three-dimensional structure. For fluorinated biphenyls, DFT calculations can accurately predict bond lengths and angles, which have been shown to be in good agreement with experimental results where available. nih.gov

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key to this is the examination of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govaimspress.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For fluorinated biphenyls, the distribution of the HOMO and LUMO across the molecule can indicate the most probable sites for electrophilic and nucleophilic attack. aimspress.commdpi.com The introduction of fluorine atoms, being highly electronegative, can significantly influence the electronic structure and reactivity of the biphenyl (B1667301) system. mdpi.com

Table 1: Frontier Molecular Orbital (FMO) Data for Selected Biphenyl Analogues.
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Key Finding
5b (furoic ester with meta-chloro substitution)Data not availableData not available4.52Identified as the most reactive in its series due to the smallest energy gap. mdpi.com
5c (furoic ester with para-chloro substitution)Data not availableData not available4.52Also identified as the most reactive in its series, sharing the smallest energy gap with 5b. mdpi.com
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.18094-0.08657A low energy gap suggests high chemical reactivity and biological activity. nih.gov

Theoretical vibrational frequency analysis is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule at its optimized geometry, researchers can predict the frequencies at which it will absorb infrared radiation. researchgate.netnih.gov These calculated frequencies are often scaled to correct for systematic errors inherent in the computational methods, such as the neglect of vibrational anharmonicity and the use of incomplete basis sets. researchgate.net

For biphenyl derivatives, DFT calculations have been successfully used to assign characteristic vibrational modes, including C-H stretching, C=C aromatic stretching, and vibrations associated with various functional groups. nih.govresearchgate.net The comparison between theoretical and experimental spectra can confirm the presence of specific functional groups and validate the computed molecular structure. researchgate.net For instance, the characteristic stretching frequencies for C-F bonds in fluorinated biphenyls can be predicted and compared with experimental FT-IR data. nih.gov A good correlation between the calculated and experimental vibrational spectra provides strong evidence for the accuracy of the computational model. researchgate.net

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for Biphenyl Analogues.
Molecule/Functional GroupVibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Reference
DFBPEAromatic C-H stretching2929Not specified nih.gov
DFBPEAromatic C=C stretching1496Not specified nih.gov
DFDMBPAromatic C-H stretching2947Not specified nih.gov
DFDMBPAromatic C=C stretching1496Not specified nih.gov
(RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide (CYC)NH stretching3486 (FTIR), 3481 (FT-Raman)3450 (scaled) nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized chemical bonds and lone pairs, resembling a Lewis structure. wikipedia.orgresearchgate.net This method allows for the investigation of charge transfer and hyperconjugative interactions within a molecule. researchgate.netyoutube.com

In the context of 3,5-difluoro-4-iodo-1,1'-biphenyl and its analogues, NBO analysis can provide detailed information about the nature of the C-F, C-I, and C-C bonds. It quantifies the electron density in these bonds and in the lone pairs of the halogen atoms. researchgate.net A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. researchgate.net These interactions, such as the donation of electron density from a lone pair orbital to an adjacent antibonding orbital (e.g., n → σ*), can reveal the presence and strength of hyperconjugation, which can influence molecular stability and reactivity. youtube.com For fluorinated biphenyls, NBO analysis can elucidate how the electronegative fluorine atoms affect the electron distribution and bonding throughout the molecule. nih.gov

The Molecular Electrostatic Potential (MESP) is a three-dimensional representation of the electrostatic potential generated by a molecule. mdpi.com It is a valuable tool for understanding and predicting a molecule's reactivity, intermolecular interactions, and the sites of electrophilic and nucleophilic attack. mdpi.comnih.gov

MESP maps visually depict the charge distribution of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (usually colored blue) represent electron-deficient areas that are prone to nucleophilic attack. mdpi.com For this compound, an MESP map would highlight the negative potential around the electronegative fluorine and iodine atoms, as well as the π-systems of the phenyl rings. mdpi.comnih.gov This information is crucial for predicting how the molecule will interact with other molecules, including in biological systems or during chemical reactions. nih.gov The MESP can reveal sites for hydrogen bonding and other non-covalent interactions. mdpi.com

Mechanistic Studies of Reactions Involving Fluorinated Biphenyls

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify key intermediates, transition states, and reaction pathways.

A chemical reaction can be visualized as the movement of atoms from a reactant configuration to a product configuration over a potential energy surface. ucsb.edu The minimum energy path along this surface is known as the reaction coordinate. The highest point along this path is the transition state, which represents the energy barrier that must be overcome for the reaction to occur. ucsb.edu

For reactions involving fluorinated biphenyls, such as Suzuki-Miyaura coupling or other cross-coupling reactions, DFT calculations can be used to locate the structures of the transition states. acs.org This involves searching for a first-order saddle point on the potential energy surface, a structure that is a minimum in all directions except along the reaction coordinate, where it is a maximum. ucsb.edu The energy of the transition state relative to the reactants determines the activation energy of the reaction. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed. This allows for a deeper understanding of the reaction mechanism, including the rate-determining step and the factors that influence reactivity and selectivity. youtube.com For instance, such studies can shed light on the role of catalysts and the effect of substituents, like fluorine atoms, on the reaction pathway. acs.org

Investigation of Catalytic Cycles and Cooperative Activation Modes

The role of halogenated biphenyls, including analogues of this compound, has been a subject of interest in the context of biological catalytic cycles, particularly concerning microsomal drug-metabolizing enzymes. Studies on homologous series of 4'-halo-2,3,4,5-tetrachlorobiphenyls have shown that these compounds can act as inducers of enzymes such as aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-deethylase. nih.gov The induction of these enzymes suggests an interaction with and activation of the hepatic cytosolic Ah receptor protein. nih.gov

The activation process is believed to be influenced by the nature of the halogen substituent. The relative potency of these compounds in inducing enzymatic activity follows the order I > Br > Cl > F. nih.gov This trend suggests that the polarizability of the halogen atom plays a significant role in the binding affinity and subsequent activation of the catalytic cycle. nih.gov While the precise catalytic cycle involving this compound is not explicitly detailed in the provided literature, the behavior of its analogues provides a model for its potential cooperative activation modes. The molecule likely binds to a receptor, such as the Ah receptor, initiating a conformational change that triggers a cascade of events leading to enzyme induction.

The table below summarizes the relative potencies of different halogenated biphenyls in enzyme induction and receptor binding assays, illustrating the influence of the halogen substituent.

Halogen SubstituentER O-deethylase Induction EC50 (M)Receptor Binding EC50 (M)
Iodo8.5 x 10⁻⁹1.5 x 10⁻⁶
Bromo6.6 x 10⁻⁸2.5 x 10⁻⁶
Chloro5.7 x 10⁻⁷4.1 x 10⁻⁶
Fluoro3.3 x 10⁻⁵2.5 x 10⁻⁵

Data sourced from a study on 4'-halo-2,3,4,5-tetrachlorobiphenyls. nih.gov

Conformational Dynamics and Rotational Barriers in Substituted Biphenyls

The conformational dynamics of biphenyl and its substituted derivatives are characterized by the rotation around the central C-C single bond. Biphenyl itself is not planar in its ground state, adopting a twisted conformation with a dihedral angle of approximately 45° due to steric hindrance between the ortho-hydrogens on the two rings. libretexts.org This rotation is not free, and the molecule must pass through a higher-energy planar conformation to interconvert between enantiomeric twisted forms. libretexts.org

The energy barrier to this rotation is a critical factor in the conformational dynamics. For unsubstituted biphenyl, this barrier is low enough to allow for rapid interconversion at room temperature. libretexts.org However, the introduction of substituents, particularly at the ortho positions, can significantly increase this rotational barrier. If the barrier is high enough (generally 16-19 kcal/mole), the different conformational isomers, known as atropisomers, can be isolated at room temperature. libretexts.org

The conformational flexibility of biphenyls is a delicate balance between steric repulsion, which favors a twisted conformation, and π-conjugation, which favors a planar structure. The interplay of these forces, along with other non-covalent interactions, dictates the preferred conformation and the dynamics of interconversion.

Theoretical Prediction of Dihedral Angles in Different Phases

Theoretical methods are instrumental in predicting the dihedral angles and understanding the conformational preferences of substituted biphenyls. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) with functionals like B3LYP, and ab initio methods like Hartree-Fock (HF), are commonly used to model the potential energy surface of these molecules. researchgate.net These calculations can predict the minimum energy conformations and the energy barriers between them. For instance, calculations on 4-substituted biphenyls at the HF/6-31G* and B3LYP/6-311++G** levels of theory have been used to study the effect of substituents on the twist angle. researchgate.net

Empirical force-field calculations, such as those using the MMP2-85 force field, have also been applied to reproduce the free-energy differences between different conformations of bridged biphenyls. rsc.org These computational approaches allow for the prediction of dihedral angles in the gas phase.

In the solid state, X-ray crystallography provides experimental data on dihedral angles. For example, the crystal structure of 4-Iodo-3,3′-dimethoxybiphenyl shows a dihedral angle of 43.72 (9)° between the phenyl rings. nih.gov Theoretical calculations can be compared with such experimental data to validate the computational models. It is important to note that the phase can influence the conformation; intermolecular forces in the solid state can lead to different dihedral angles compared to the gas phase or in solution.

Impact of Halogen Substituents on Conformational Preferences

Halogen substituents have a pronounced effect on the conformational preferences of biphenyls. The size of the halogen atom is a primary determinant of the rotational barrier, especially when located at the ortho positions. Larger halogens like iodine and bromine cause greater steric hindrance than smaller ones like fluorine, leading to higher barriers to rotation. libretexts.org

Beyond steric effects, halogens influence conformation through electronic effects and their ability to participate in non-covalent interactions. Halogens are electronegative and exert an inductive electron-withdrawing effect, but they can also donate electron density to the aromatic ring via resonance. libretexts.org This can alter the electronic properties of the biphenyl system and subtly influence the torsional potential.

Furthermore, halogen atoms, particularly chlorine, bromine, and iodine, can participate in halogen bonding, a directional non-covalent interaction with a nucleophilic atom. mdpi.com In the solid state, these interactions can play a significant role in determining the crystal packing and can influence the molecular conformation, including the dihedral angle. mdpi.com Hirshfeld surface analysis of halogenated compounds reveals that halogen substituents can reduce the contribution of H···H contacts to crystal packing, with H···X (where X is a halogen) contacts becoming more significant. acs.org The relative ability of halogens to influence biological activity, as seen in the order I > Br > Cl > F for AHH induction, is also attributed to differences in their polarizability, a property directly related to the size and electron cloud of the halogen atom. nih.gov

Advanced Research Applications and Future Directions

Role of 3,5-Difluoro-4-iodo-1,1'-biphenyl in Materials Science Research

The biphenyl (B1667301) unit is a common structural motif in materials designed for electronic applications due to its rigidity and ability to facilitate π-conjugation. The addition of fluorine and iodine atoms to this structure, as seen in this compound, further enhances its potential in materials science.

Organic Light-Emitting Diodes (OLEDs) and organic solar cells are built upon a foundation of specialized organic materials that control the flow of charge and the emission of light. uniss.it Biphenyl derivatives are frequently used as intermediates or as core components in the host materials of the emissive layer in OLEDs. sunfinelabs.comresearchgate.net The introduction of fluorine atoms into these molecules can significantly impact their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. uniss.it This tuning is crucial for optimizing the efficiency and stability of the device.

This compound serves as a prime building block for more complex molecules used in these devices. The iodo-group provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the attachment of other functional groups or the extension of the conjugated system. wiley-vch.de For instance, it can be envisioned that the iodo-group is substituted with a charge-transporting moiety, while the fluorinated biphenyl core helps to ensure good thermal stability and a desirable energy level alignment within the device. google.com The electron-withdrawing nature of the fluorine atoms can also enhance the electron-transporting properties of the resulting material, a desirable characteristic for host materials in phosphorescent OLEDs.

While direct reports on the application of this compound in commercial OLEDs or solar cells are not prevalent in public literature, its structural motifs are present in patented materials. google.com The combination of a modifiable biphenyl structure with the electronic influence of fluorine makes it a compound of high interest for researchers developing next-generation organic electronic materials.

The synthesis of nanomaterials and nanocomposites is a rapidly growing field with applications ranging from medicine to electronics. While the direct use of this compound in the synthesis of nanoparticles is not extensively documented, its chemical properties suggest potential applications. For example, in the "green" synthesis of metallic nanoparticles, organic molecules can act as capping or reducing agents. nih.gov The aromatic rings of the biphenyl structure could potentially interact with the surface of growing nanoparticles, influencing their size and stability.

More plausibly, this compound could be used to create functionalized surfaces for nanomaterials. Through its iodo-group, the molecule can be anchored to a surface or to a polymer matrix. This would result in a surface or a composite material with the specific electronic and hydrophobic properties imparted by the difluorobiphenyl moiety. Such functionalized nanomaterials could have applications in catalysis, sensing, or as fillers in high-performance polymers. The development of hafnium-based nanoparticles for biomedical applications highlights the importance of the chemical reactivity of the nanoparticle surface for functionalization, a role that could be played by molecules derived from this compound. nih.gov

Strategic Intermediacy in Complex Molecule and Pharmaceutical Synthesis

The true strength of this compound lies in its role as a strategic intermediate. The presence of three distinct types of reactive sites—the C-I bond, the C-F bonds, and the aromatic rings—allows for a stepwise and controlled construction of highly complex molecular architectures.

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govethernet.edu.et It is estimated that approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom. nih.gov this compound is an excellent starting material for the synthesis of such compounds.

The difluorinated phenyl ring is a common feature in a variety of bioactive molecules. researchgate.netresearchgate.net The iodine atom on this ring can be readily converted into a wide range of other functional groups through well-established chemical transformations. For example, it can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, or it can be transformed into an organometallic reagent for subsequent reactions. This allows for the "stitching" of the difluorobiphenyl moiety onto a larger molecular scaffold. The development of a TREM2 agonist for potential neurological applications, which features a halogenated aromatic ring, underscores the utility of such precursors in drug discovery. acs.org

Table 1: Examples of Bioactive Compound Classes Containing Fluorinated Phenyl Moieties

Bioactive Compound Class Therapeutic Area Role of Fluorine
Enzyme Inhibitors Various Enhanced binding affinity, metabolic stability
Anticancer Agents Oncology Modulation of electronic properties, improved cell permeability
Antifungal Agents Infectious Diseases Increased potency

This table provides a generalized overview and is not exhaustive.

Target-oriented synthesis aims to create complex molecules with a specific biological target in mind. The synthesis of these molecules often requires building blocks that allow for the precise and predictable introduction of chemical diversity. This compound is an ideal candidate for this role. Its well-defined reactivity allows chemists to use it in a modular fashion to construct complex molecular scaffolds.

For example, in the synthesis of biaryl-containing natural products or designed molecules, this compound can serve as one of the aryl partners in a cross-coupling reaction. mdpi.com The fluorine atoms can be used to fine-tune the electronic properties of the final molecule or to block potential sites of metabolism. The synthesis of complex scaffolds like benzodiazepines often relies on multicomponent reactions where functionalized building blocks are essential. nih.gov The reactivity of the iodo-group allows this compound to be incorporated into such reaction schemes, leading to novel and diverse molecular libraries for drug discovery.

Emerging Catalytic Transformations and Methodological Innovations Utilizing Halogenated Biphenyls

The field of organic synthesis is constantly evolving, with the development of new catalytic methods that are more efficient, selective, and environmentally friendly. Halogenated biphenyls, including this compound, are key substrates in many of these emerging transformations.

The C-I bond in this molecule is particularly susceptible to oxidative addition to transition metal catalysts, such as palladium or nickel complexes. This is the first step in many cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Hiyama reactions. researchgate.netnih.gov Recent advances in catalysis have focused on performing these reactions under milder conditions, with lower catalyst loadings, and with a broader substrate scope. For example, the development of new phosphine (B1218219) ligands has enabled the coupling of even challenging substrates with high efficiency. wiley-vch.de

Furthermore, the C-F bonds, while generally strong, can also be activated under specific catalytic conditions. Research into C-F bond functionalization is an active area, as it would allow for the late-stage modification of fluorinated molecules. nih.gov While the direct catalytic functionalization of the C-F bonds in this compound is still a significant challenge, the development of such methods would further enhance its utility as a synthetic building block.

The palladium-catalyzed synthesis of gem-difluoro olefins through a C-H functionalization and subsequent β-fluoride elimination reaction showcases the innovative ways in which fluorinated compounds can be utilized in modern organic synthesis. nih.gov While not directly involving a biphenyl, this methodology highlights the growing interest in leveraging the unique reactivity of fluorine to construct valuable chemical motifs.

Table 2: Common Cross-Coupling Reactions Utilizing Aryl Halides

Reaction Name Coupling Partners Catalyst (Typical)
Suzuki-Miyaura Aryl Halide + Organoboron Reagent Palladium
Negishi Aryl Halide + Organozinc Reagent Palladium or Nickel
Hiyama Aryl Halide + Organosilicon Reagent Palladium
Buchwald-Hartwig Aryl Halide + Amine/Alcohol Palladium

This table lists some of the most common cross-coupling reactions where a compound like this compound could be used as the aryl halide component.

Exploration of Unexplored Reactivity and Derivatization Pathways for Enhanced Utility

The reactivity of this compound is primarily dictated by the carbon-iodine (C-I) bond, a versatile functional group for a variety of cross-coupling reactions. While standard transformations are likely employed, a vast landscape of unexplored reactivity remains, offering the potential to synthesize novel derivatives with enhanced properties.

Established and Potential Cross-Coupling Reactions:

The presence of the iodo group makes the compound an excellent substrate for several palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester. libretexts.org This is a robust and widely used method for creating new C-C bonds, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 4-position. libretexts.orgnih.gov The reaction typically employs a palladium catalyst and a base. libretexts.org

Sonogashira Coupling: The introduction of an alkyne moiety can be achieved via the Sonogashira coupling, which pairs the iodo-biphenyl with a terminal alkyne. scielo.org.mxbeilstein-journals.org This reaction, often co-catalyzed by copper, is instrumental in the synthesis of conjugated systems like oligo(p-phenyleneethynylene)s, which are known for their fluorescent properties. scielo.org.mxmdpi.com

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of substituted anilines. wikipedia.orglibretexts.org By reacting this compound with various primary or secondary amines in the presence of a palladium catalyst, novel amine derivatives with potential applications in pharmaceuticals and organic electronics can be accessed. wikipedia.orgresearchgate.net

Emerging and Unexplored Transformations:

Beyond these well-established methods, more recent and less explored catalytic systems could unlock novel derivatization pathways:

Photocatalytic C-I Bond Activation: Recent advances in photoredox catalysis offer milder and more selective methods for activating aryl halides. nih.govarizona.edu Utilizing visible light and a suitable photocatalyst, the C-I bond in this compound could be activated to generate an aryl radical. This reactive intermediate can then participate in a variety of bond-forming reactions, including C-C and C-heteroatom couplings, under conditions that may be incompatible with traditional palladium catalysis. nih.govresearchgate.netacs.orgacs.org

Bismuth-Photocatalyzed C-C Coupling: An emerging area of interest is the use of bismuth-based photocatalysts for the activation of aryl iodides. nih.govresearchgate.net This methodology could provide a chemoselective route to new C(sp²)–C(sp²) linkages through C–H functionalization, offering an alternative to palladium-based systems. nih.gov

Derivatization of Perfluoroalkyl Carboxylic Acids: While not directly applicable to the biphenyl core, methodologies for the derivatization of perfluorinated carboxylic acids (PFCAs) through esterification or amidation could inspire novel functionalization strategies for the fluorine-containing ring of the title compound. nih.govresearchgate.netnih.gov

The table below summarizes potential derivatization reactions for this compound.

Reaction NameReactantPotential Product
Suzuki-Miyaura CouplingArylboronic acid4-Aryl-3,5-difluoro-1,1'-biphenyl
Sonogashira CouplingTerminal alkyne4-Alkynyl-3,5-difluoro-1,1'-biphenyl
Buchwald-Hartwig AminationPrimary/Secondary Amine4-Amino-3,5-difluoro-1,1'-biphenyl derivative
Photocatalytic C-H ArylationAromatic SubstrateNovel polyaromatic derivative

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design

Predictive Chemistry:

Reaction Outcome Prediction: AI algorithms could predict the major products, yields, and optimal reaction conditions for various coupling reactions, saving significant experimental time and resources. eurekalert.orgnih.gov

Identifying Novel Reactivity: By analyzing patterns in chemical reactivity data, ML models may identify non-intuitive reaction pathways or suggest novel catalysts for the functionalization of this specific biphenyl structure. medium.com

Materials Design:

The true power of integrating AI and ML lies in the de novo design of materials with tailored properties. Starting with the this compound core, computational approaches can guide the synthesis of new functional materials.

Liquid Crystal Design: The biphenyl structure is a common motif in liquid crystals. Machine learning models have been successfully used to predict the physical properties of liquid crystals, such as transition temperatures and optical characteristics, based on their molecular structure. bohrium.comrsc.orgmdpi.comjsr.org By computationally screening a virtual library of derivatives of this compound, AI could identify promising candidates for new liquid crystalline materials with desired properties for display technologies. bohrium.comoptica.org

High-Performance Dielectrics: AI-assisted discovery has already led to the identification of novel polymers with exceptional dielectric properties for energy storage applications. digitellinc.comosti.govnih.govresearchgate.net By incorporating the 3,5-difluorobiphenyl (B3355309) unit into polymer backbones, it is conceivable that new high-performance dielectrics could be designed. AI models could predict the dielectric constant, thermal stability, and other relevant properties of hypothetical polymers derived from this compound, guiding synthetic efforts towards the most promising candidates. digitellinc.comosti.govnih.govconsensus.app

Functional Materials Simulation: The Center for Predictive Simulation of Functional Materials utilizes computational methods to predict and understand the properties of materials with strong electronic correlations. ornl.govllnl.gov Similar approaches could be applied to computationally designed materials derived from this compound to predict their electronic and magnetic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.